5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one
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Overview
Description
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrazolone ring substituted with a tert-butyl group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with a β-keto ester. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution with Trichlorophenyl Group: The trichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the pyrazolone intermediate with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction. This can be achieved by reacting the intermediate with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-(2,4-dichlorophenyl)-4H-pyrazol-3-one: Similar structure but with two chlorine atoms instead of three.
5-tert-butyl-2-(2,6-dichlorophenyl)-4H-pyrazol-3-one: Similar structure but with chlorine atoms at different positions.
5-tert-butyl-2-(2,4,6-tribromophenyl)-4H-pyrazol-3-one: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the trichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-tert-butyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N2O/c1-13(2,3)10-6-11(19)18(17-10)12-8(15)4-7(14)5-9(12)16/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYIQZAQZTYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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